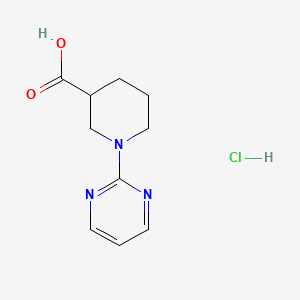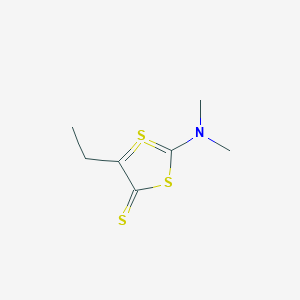
2-Methyl-1,3-benzoxazole-5-carbonyl chloride
Overview
Description
2-Methyl-1,3-benzoxazole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 2-methyl-1,3-benzoxazole-5-carbonyl chloride, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that the compound may interact with its targets through a condensation reaction.
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This suggests that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Benzoxazole derivatives have been reported to display antifungal activity similar to the standard drug voriconazole against aspergillus niger . This suggests that this compound may have similar antifungal effects.
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3-benzoxazole-5-carbonyl chloride plays a crucial role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with amino groups on proteins, leading to the formation of stable amide bonds. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. This compound can also activate certain enzymes by stabilizing their active conformations. Furthermore, it can influence gene expression by modifying transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects are often observed, where a specific dosage range elicits a maximal response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the formation of stable adducts. The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound may preferentially accumulate in specific tissues or cellular compartments, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-benzoxazole-5-carbonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{2-Methyl-1,3-benzoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3-benzoxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methyl-1,3-benzoxazole-5-carboxylic acid.
Reduction: It can be reduced to form 2-Methyl-1,3-benzoxazole-5-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
2-Methyl-1,3-benzoxazole-5-carboxylic acid: Formed from hydrolysis.
2-Methyl-1,3-benzoxazole-5-methanol: Formed from reduction.
Scientific Research Applications
2-Methyl-1,3-benzoxazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Methyl-1,3-benzoxazole-5-carboxylic acid
- 2-Methyl-1,3-benzoxazole-5-methanol
- 2-Methyl-1,3-benzoxazole-5-amine
Comparison: 2-Methyl-1,3-benzoxazole-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2-Methyl-1,3-benzoxazole-5-carboxylic acid is more stable and less reactive, the carbonyl chloride derivative is highly reactive and versatile in synthetic chemistry. This makes it a valuable intermediate for the synthesis of various functionalized benzoxazole derivatives.
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-5-11-7-4-6(9(10)12)2-3-8(7)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDCIPGIOQKSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70664810 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444777-18-8 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70664810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)

![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)


![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)



![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)

